molecular formula C8H8N4O3S B13580391 Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13580391
M. Wt: 240.24 g/mol
InChI Key: YJWDRUSGQIHXNZ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine hydrate and a substituted isothiocyanic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, isothiocyanic esters, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its combination of thiadiazole and oxadiazole rings, which confer specific biological activities and chemical properties. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

ethyl 5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H8N4O3S/c1-3-14-8(13)6-9-7(15-11-6)5-4(2)10-12-16-5/h3H2,1-2H3

InChI Key

YJWDRUSGQIHXNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=C(N=NS2)C

Origin of Product

United States

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